molecular formula C20H25N5O2S B10989501 N-{2-oxo-2-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylideneamino]ethyl}-4-phenylpiperazine-1-carboxamide

N-{2-oxo-2-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylideneamino]ethyl}-4-phenylpiperazine-1-carboxamide

Cat. No.: B10989501
M. Wt: 399.5 g/mol
InChI Key: NETNHPTWRISXMB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-oxo-2-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylideneamino]ethyl}-4-phenylpiperazine-1-carboxamide involves multiple steps. One common method includes the reaction of 4-phenylpiperazine with 2-oxo-2-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylideneamino]ethyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{2-oxo-2-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylideneamino]ethyl}-4-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-{2-oxo-2-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylideneamino]ethyl}-4-phenylpiperazine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-oxo-2-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylideneamino]ethyl}-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Properties

Molecular Formula

C20H25N5O2S

Molecular Weight

399.5 g/mol

IUPAC Name

N-[2-oxo-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)ethyl]-4-phenylpiperazine-1-carboxamide

InChI

InChI=1S/C20H25N5O2S/c26-18(23-19-22-16-8-4-5-9-17(16)28-19)14-21-20(27)25-12-10-24(11-13-25)15-6-2-1-3-7-15/h1-3,6-7H,4-5,8-14H2,(H,21,27)(H,22,23,26)

InChI Key

NETNHPTWRISXMB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)CNC(=O)N3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

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